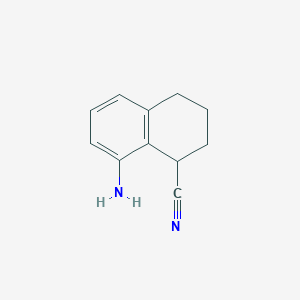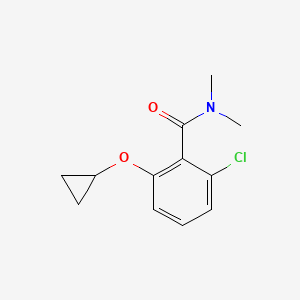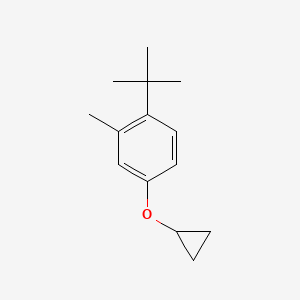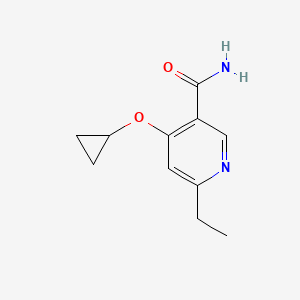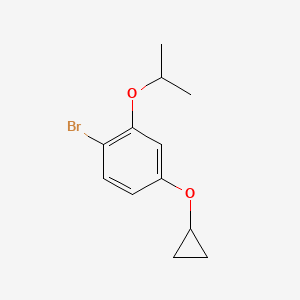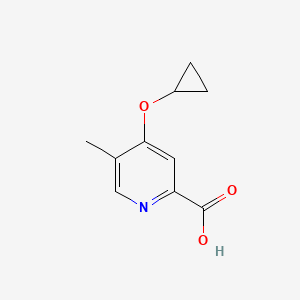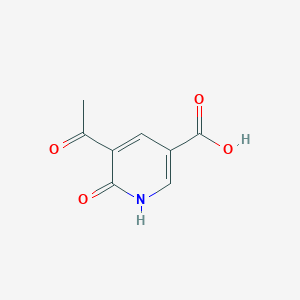
5-Acetyl-6-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5th position and a hydroxyl group at the 6th position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-hydroxynicotinic acid typically involves the acetylation of 6-hydroxynicotinic acid. One common method is the reaction of 6-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, the catalytic conversion of nicotinic acid by free cells of Pseudomonas putida has been utilized to produce 6-hydroxynicotinic acid, which can then be acetylated to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: Formation of 5-acetyl-6-ketonicotinic acid.
Reduction: Formation of 5-hydroxy-6-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-6-halonicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: Acts as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism.
Medicine: Utilized in the development of pharmaceutical intermediates and weight loss medications due to its lipid-lowering capabilities.
Wirkmechanismus
The mechanism of action of 5-acetyl-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to transcriptional regulators associated with nicotinic acid metabolism, influencing the breakdown of nicotinic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxynicotinic acid: Lacks the acetyl group at the 5th position.
5-Hydroxynicotinic acid: Lacks the hydroxyl group at the 6th position.
4-Hydroxynicotinic acid: Hydroxyl group at the 4th position instead of the 6th.
Uniqueness
5-Acetyl-6-hydroxynicotinic acid is unique due to the presence of both an acetyl group at the 5th position and a hydroxyl group at the 6th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
5-acetyl-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-2-5(8(12)13)3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI-Schlüssel |
FXDKDNPCNXRDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CNC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Difluorobicyclo[5.1.0]octan-4-one](/img/structure/B14833319.png)
